7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
Description
Propriétés
IUPAC Name |
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN6O4/c1-24-16-15(17(28)23-19(24)29)26(18(22-16)25-8-6-21-7-9-25)10-13(27)11-30-14-4-2-12(20)3-5-14/h2-5,13,21,27H,6-11H2,1H3,(H,23,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLZAWSHOSBHRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCNCC3)CC(COC4=CC=C(C=C4)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the purine core, the introduction of the chlorophenoxy group, and the attachment of the piperazine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry approaches may also be employed to enhance the sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution of the chlorophenoxy group can result in various substituted derivatives.
Applications De Recherche Scientifique
7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme interactions and receptor binding.
Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
a. 7-[2-Hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione ()
- Substituent Variation: Replaces the 4-chlorophenoxy group with a 4-methoxyphenoxy group.
- Increased lipophilicity from the methoxy group may enhance membrane permeability but reduce metabolic stability .
b. 7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-8-[(3-methoxypropyl)amino]-3-methyl-1H-purine-2,6(3H,7H)-dione ()
- Substituent Variation: Replaces the piperazine group with a (3-methoxypropyl)amino moiety.
- Impact: Loss of the piperazine ring eliminates hydrogen-bonding capacity, likely reducing solubility and receptor-binding precision.
c. 7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-1H-purine-2,6(3H,7H)-dione ()
- Substituent Variation : Substitutes piperazine with a hydrazinyl-indole group.
- However, the hydrazine linker may increase susceptibility to oxidative degradation .
Comparative Data Table
Research Findings and Hypotheses
- Piperazine vs.
- 4-Chlorophenoxy vs. 4-Methoxyphenoxy: The electron-withdrawing chlorine atom in the target compound likely enhances binding to receptors requiring electrophilic interactions, whereas methoxy-substituted analogs () may favor hydrophobic pockets .
- Metabolic Stability : Piperazine rings are prone to N-oxidation, but the target compound’s methyl group at position 3 may sterically hinder metabolic degradation compared to unmethylated analogs .
Activité Biologique
7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. Its unique structure, featuring a chlorophenoxy group and a piperazine moiety, suggests significant potential for various biological activities, including enzyme inhibition and receptor modulation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C19H23ClN6O4
- Molecular Weight : 434.88 g/mol
- IUPAC Name : 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione
The biological activity of the compound primarily arises from its interaction with specific molecular targets such as enzymes and receptors. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced activity of these pathways.
- Receptor Modulation : It can bind to various receptors, potentially altering their signaling mechanisms and influencing physiological responses.
Enzyme Inhibition
Studies involving related compounds demonstrate significant enzyme inhibitory activities:
- Acetylcholinesterase Inhibition : Compounds with similar functional groups have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission. This inhibition can lead to enhanced cholinergic activity, which is beneficial in treating neurodegenerative diseases.
Anticancer Activity
Preliminary data suggest that purine derivatives can exhibit anticancer properties by interfering with DNA synthesis or inhibiting cell proliferation pathways. The specific anticancer effects of this compound remain to be fully elucidated but warrant further investigation.
Case Studies
- Study on Enzyme Inhibition : A study synthesized several piperazine derivatives and evaluated their AChE inhibitory potential. The results indicated that certain derivatives showed strong inhibition comparable to established drugs, suggesting that similar derivatives could be developed from the compound .
- Antimicrobial Screening : Although direct studies on this compound are scarce, related piperazine-containing compounds have shown moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis, indicating a potential for similar activity in the studied compound .
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione, and how can they be methodologically addressed?
- Answer: The synthesis involves multi-step reactions, including:
- Purine Core Formation: Cyclization of intermediates under controlled pH and temperature (e.g., 80–100°C in anhydrous DMF) to minimize side products .
- Piperazine Substitution: Coupling the purine core with piperazine derivatives using reagents like EDCI/HOBt, requiring inert conditions (argon atmosphere) to prevent oxidation .
- Purification: Use of preparative HPLC or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) to isolate the final compound with ≥95% purity .
Q. How can the molecular structure and stereochemistry of this compound be experimentally validated?
- Answer: Employ:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., 4-chlorophenoxy group at C7) and hydroxypropyl stereochemistry .
- X-ray Crystallography: Resolve 3D conformation, particularly the spatial arrangement of the piperazine moiety and hydroxypropyl chain .
- Collision Cross-Section (CCS) Analysis: Compare experimental CCS values (via ion mobility spectrometry) with computational predictions to validate gas-phase conformers .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Answer: Prioritize:
- Enzyme Inhibition Assays: Test against adenosine deaminase or phosphodiesterases (IC₅₀ determination) due to structural similarity to purine-based inhibitors .
- Cytotoxicity Screening: Use MTT assays on HEK-293 or HepG2 cell lines to assess baseline toxicity (EC₅₀ < 50 µM suggests therapeutic potential) .
Advanced Research Questions
Q. How can contradictory data on its antiviral activity (e.g., HCV vs. SARS-CoV-2) be resolved?
- Answer:
- Mechanistic Studies: Use surface plasmon resonance (SPR) to measure binding affinity to viral polymerases (e.g., HCV NS5B vs. SARS-CoV-2 RdRp) .
- In Vivo Validation: Compare pharmacokinetics in murine models (dose: 10 mg/kg, IV) to reconcile in vitro-in vivo discrepancies .
- Structural Analog Analysis: Test derivatives (e.g., replacing piperazine with morpholine) to isolate target-specific effects .
Q. What strategies optimize regioselectivity during the introduction of the 4-chlorophenoxy group?
- Answer:
- Protecting Groups: Temporarily block the purine N9 position with a tert-butyldimethylsilyl (TBS) group to direct phenoxy substitution to C7 .
- Catalytic Control: Use CuI/1,10-phenanthroline to enhance coupling efficiency (yield improvement: ~20%) .
- Solvent Optimization: Polar aprotic solvents (e.g., DMSO) favor nucleophilic aromatic substitution over competing pathways .
Q. How does the hydroxypropyl chain’s stereochemistry influence its pharmacokinetic profile?
- Answer:
- Chiral Chromatography: Separate enantiomers using Chiralpak AD-H columns (hexane/isopropanol, 90:10) .
- Metabolic Stability Assays: Incubate with human liver microsomes (HLMs) to compare half-lives (t₁/₂) of R vs. S configurations .
- Molecular Dynamics (MD) Simulations: Model interactions with CYP3A4 to predict stereospecific metabolism .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility (DMSO vs. aqueous buffer)?
- Answer:
- Solvent Screening: Test co-solvents (e.g., PEG-400) to enhance aqueous solubility without precipitation .
- pH-Dependent Studies: Measure solubility at physiological pH (7.4) vs. acidic conditions (pH 2.0) to mimic gastrointestinal absorption .
- Crystalline vs. Amorphous Forms: Use differential scanning calorimetry (DSC) to correlate solubility with solid-state morphology .
Key Structural and Bioactivity Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
